Cyclo-[-Arg-Gly-Asp-Amp25-] is a cyclic pentapeptide that incorporates the well-known Arg-Gly-Asp (RGD) sequence, which is critical for cell adhesion and interaction with integrin receptors. The compound is classified as a peptide and is particularly relevant in biomedical research due to its potential applications in drug delivery, cancer therapy, and imaging techniques.
Cyclo-[-Arg-Gly-Asp-Amp25-] is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into peptide chains. This compound belongs to a class of cyclic peptides that are designed to enhance binding affinity to integrin receptors, specifically targeting integrins such as α_vβ_3 and α_vβ_5 that are often overexpressed in various tumors .
The synthesis of cyclo-[-Arg-Gly-Asp-Amp25-] typically employs solid-phase peptide synthesis. This method involves the following steps:
The cyclization process can be influenced by the choice of protecting groups and the conditions under which cyclization occurs, such as temperature and solvent choice. The resulting cyclic structure imparts increased stability and bioactivity compared to linear peptides.
Cyclo-[-Arg-Gly-Asp-Amp25-] has a molecular formula of C17H28N8O6, indicating its complex structure composed of multiple nitrogen and oxygen atoms characteristic of peptide bonds. The cyclic nature of the compound results in a conformation that enhances its interaction with integrin receptors, promoting effective biological activity .
Cyclo-[-Arg-Gly-Asp-Amp25-] can undergo various chemical reactions typical of peptides, including hydrolysis under extreme conditions or modification through conjugation with other molecules (e.g., fluorescent tags for imaging). The stability of cyclic peptides generally allows them to resist enzymatic degradation better than their linear counterparts .
The chemical reactivity can be tailored by modifying functional groups on the side chains or at the termini of the peptide, allowing for diverse applications in therapeutic contexts.
The mechanism of action for cyclo-[-Arg-Gly-Asp-Amp25-] primarily involves its interaction with integrin receptors on cell surfaces. Upon binding to these receptors:
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for structural confirmation.
Cyclo-[-Arg-Gly-Asp-Amp25-] has several significant applications in scientific research:
The tripeptide sequence arginine-glycine-aspartic acid (Arg-Gly-Asp) serves as the primary recognition motif for a major subset of integrin receptors, facilitating critical cell-extracellular matrix interactions. This sequence is evolutionarily conserved in extracellular matrix proteins including fibronectin, vitronectin, fibrinogen, osteopontin, and thrombospondin [1] [3]. Eight human integrin heterodimers (αvβ3, αvβ5, αvβ6, αvβ8, αvβ1, α5β1, αIIbβ3, α8β1) recognize and bind Arg-Gly-Asp-containing ligands through a specialized metal ion-dependent adhesion site (MIDAS) located in the β-subunit’s extracellular head domain [3] [7]. Divalent cations (Mn²⁺, Mg²⁺, Ca²⁺) coordinate the acidic aspartate carboxyl group, while the arginine guanidinium group forms salt bridges with α-subunit residues—an interaction critical for bidirectional signal transduction [3].
Table 1: Arg-Gly-Asp-Binding Integrin Subtypes and Biological Functions
| Integrin | Primary Ligands | Key Biological Roles |
|---|---|---|
| αvβ3 | Vitronectin, osteopontin | Angiogenesis, bone resorption, tumor metastasis |
| αvβ5 | Vitronectin | Angiogenesis, cell migration |
| α5β1 | Fibronectin | Embryogenesis, wound healing, cell survival |
| αvβ6 | Fibronectin, TGF-β | Epithelial repair, TGF-β activation, fibrosis |
| αIIbβ3 | Fibrinogen | Platelet aggregation, thrombosis |
Through outside-in signaling, Arg-Gly-Asp-integrin engagement activates focal adhesion kinase, initiates cytoskeletal reorganization, and regulates gene expression governing cell survival, proliferation, and migration [1] [3]. Conversely, inside-out signaling modulates integrin affinity states via talin- and kindlin-mediated separation of transmembrane domains, transitioning from bent (low affinity) to extended (high affinity) conformations [3]. Pathological overexpression of αvβ3, αvβ5, and αvβ6 integrins in tumors, inflamed tissues, and fibrotic lesions established Arg-Gly-Asp as a template for targeted therapeutic design [1] [7].
Linear Arg-Gly-Asp peptides suffer from rapid proteolytic degradation and lack target selectivity due to conformational flexibility, limiting therapeutic utility. Cyclization constrains the Arg-Gly-Asp sequence into bioactive conformations mimicking native ligand presentation, significantly enhancing receptor affinity, metabolic stability, and subtype selectivity [5] [6]. Early cyclization strategies fused terminal residues via disulfide bonds (e.g., cyclo[-Cys-Arg-Gly-Asp-Cys-]), but subsequent innovations incorporated non-natural amino acids and rigid scaffolds to optimize binding.
Cilengitide (cyclo[-Arg-Gly-Asp-N-methylvaline-D-phenylalanine-]), a cyclic pentapeptide, demonstrated nanomolar affinity for αvβ3 (IC₅₀ = 0.71 nM) and αvβ5 integrins but limited selectivity over α5β1 (IC₅₀ = 14.4 nM) [6]. Its clinical limitations prompted designs incorporating β-amino acids—notably cis-2-aminocyclopentanecarboxylic acid (cis-β-ACPC, designated "Amp25")—which enforce γ-turns and stabilize bioactive conformations through rigid cycloalkane backbones [6]. Amp25’s cyclopentane structure provides pre-organized geometry complementary to the αvβ3 binding pocket, reducing entropic penalty upon receptor engagement.
Table 2: Impact of Conformational Restriction on Cyclic Arg-Gly-Asp Peptide Properties
| Modification Type | Example Structure | αvβ3 IC₅₀ (nM) | Proteolytic Stability |
|---|---|---|---|
| Linear peptide | Arg-Gly-Asp-Ser | >10,000 | Low (<5 min serum half-life) |
| Disulfide-cyclized | cyclo[-Cys-Arg-Gly-Asp-Cys-] | 250 | Moderate (~30 min) |
| Cilengitide analog | cyclo[-Arg-Gly-Asp-N-MeVal-D-Phe-] | 0.71 | High (>120 min) |
| Amp25-containing | cyclo[-Arg-Gly-Asp-(1S,2R)-β-ACPC-Val-] | 39.0 | Very High (>240 min) |
Incorporating Amp25 at the Asp-flanking position generated cyclo-[-Arg-Gly-Asp-Amp25-] analogs with 16-membered rings. These exhibited:
The Amp25-integrated peptide occupies a distinct niche among Arg-Gly-Asp antagonists by balancing moderate nanomolar affinity with exceptional integrin subtype discrimination. This positions it for applications requiring precise αvβ3 targeting without cross-inhibition of α5β1 or αIIbβ3—critical for avoiding hemorrhagic or fibrotic complications [7].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8